molecular formula C15H21Br B12632654 15-Bromopentadeca-1,3,7,9,11-pentaene CAS No. 920019-09-6

15-Bromopentadeca-1,3,7,9,11-pentaene

Cat. No.: B12632654
CAS No.: 920019-09-6
M. Wt: 281.23 g/mol
InChI Key: RZBAQCKMBTUYNV-UHFFFAOYSA-N
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Description

15-Bromopentadeca-1,3,7,9,11-pentaene is a hypothetical brominated polyunsaturated hydrocarbon featuring a 15-carbon chain with five conjugated double bonds (positions 1,3,7,9,11) and a terminal bromine substituent at carbon 14. Below, we compare these analogs based on structural features, biological activities, and ecological roles.

Properties

CAS No.

920019-09-6

Molecular Formula

C15H21Br

Molecular Weight

281.23 g/mol

IUPAC Name

15-bromopentadeca-1,3,7,9,11-pentaene

InChI

InChI=1S/C15H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12H,1,5-6,13-15H2

InChI Key

RZBAQCKMBTUYNV-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCC=CC=CC=CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Bromopentadeca-1,3,7,9,11-pentaene can be synthesized through several methods, including:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 15-Bromopentadeca-1,3,7,9,11-pentaene involves its interaction with molecular targets through its conjugated double bonds and bromine atom. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Pentaene Compounds

Structural and Functional Group Variations

Pentaene Diacid (Compound 15)
  • Source : Isolated from the endophytic fungus Fusarium decemcellulare F25 .
  • Structure : Linear pentaene with terminal carboxylic acid groups.
Pentaene Macrolides (Fungichromin and 1′-Deoxyfungichromin)
  • Source: Produced by Saccharothrix yanglingensis Hhs.015, an endophytic actinomycete .
  • Structure : 28-membered macrocyclic lactones with a pentaene chain.
  • Key Features : Strong antifungal activity against Valsa mali (in vitro and in vivo), attributed to membrane disruption .
  • Bioactivity : Fungichromin analogs represent the first pentaene macrolides isolated from Saccharothrix, highlighting structural uniqueness among polyenes .
Marine Isoprenoid Pentaenes (Haslenes and Rhizenes)
  • Source : Biosynthesized by diatoms such as Rhizosolenia setigera and Pleurosigma spp. .
  • Structure: Branched C25 or C30 isoprenoids with variable E/Z configurations.
  • Key Features : Environmental factors (e.g., temperature, salinity) influence double-bond geometry and unsaturation. For example, increasing growth temperature induces Z-to-E isomerization in haslenes .
  • Applications : Serve as ecological markers (e.g., IP25 for Arctic sea ice reconstruction) .

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